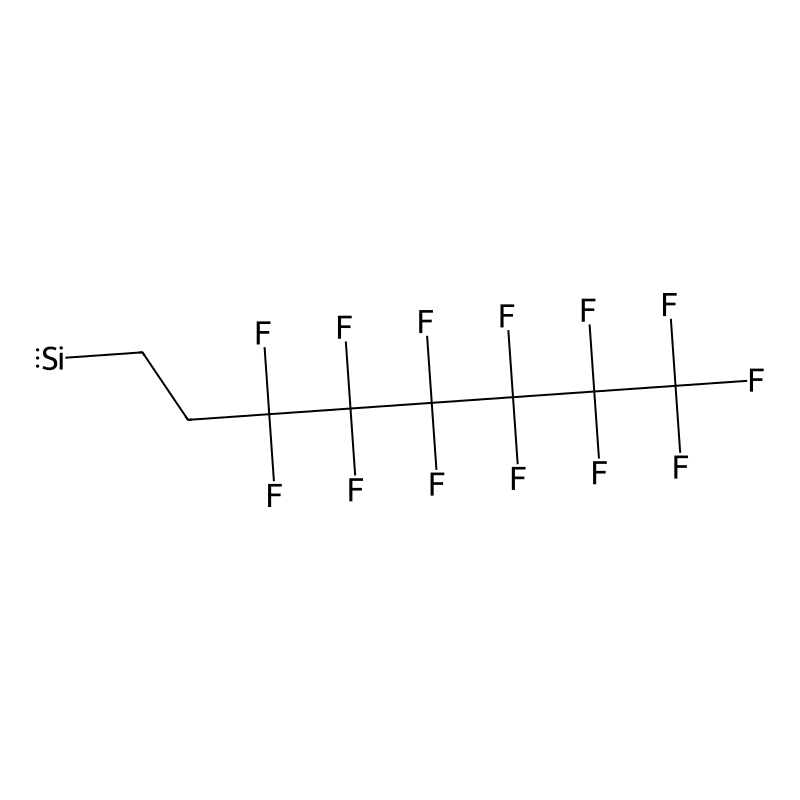

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane can be used to modify the surface properties of materials. Due to the presence of fluorine atoms, the molecule exhibits water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics []. Researchers can leverage this property to create surfaces with specific functionalities:

Enhanced Durability

Silane-based coatings can improve a material's resistance to corrosion, scratches, and other forms of wear and tear []. This finds applications in research on protective coatings for metals, textiles, and other materials.

Microfluidics

The ability to repel liquids makes (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane a candidate for microfluidic device development []. These miniaturized devices are used for precise manipulation of fluids in biological and chemical analyses.

Adhesion and Bonding

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane can act as a coupling agent to improve adhesion between dissimilar materials. The molecule has two distinct parts:

Silane group (Si)

This end chemically bonds with inorganic materials like glass or metal oxides [].

Organic chain

The other end of the molecule contains a hydrocarbon chain. This can form bonds with organic materials like polymers.

By creating a bridge between these two classes of materials, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane strengthens the overall adhesion at the interface []. This aspect is valuable in research on:

Composite Materials

Silane coupling agents are used to create composites where strong interfacial bonding between the components is crucial for optimal performance [].

Micelectronics

Reliable adhesion between different layers is essential in microelectronic device fabrication. (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a potential candidate for enhancing adhesion in this field [].

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is a specialized organosilicon compound characterized by its unique fluorinated hydrocarbon structure. The molecular formula for this compound is , and it has a molecular weight of approximately 378.21 g/mol. This compound is notable for its high fluorine content, which imparts distinctive properties such as low surface energy and hydrophobicity, making it valuable in various applications, particularly in coatings and surface treatments .

Synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of appropriate silane precursors with fluorinated hydrocarbons. Common methods include:

- Hydrosilylation: This method utilizes the addition of silanes to alkenes or alkynes under catalytic conditions.

- Fluorination Reactions: Direct fluorination of silane compounds can also yield the desired fluorinated silanes.

- Trimethoxysilane derivatives: The compound can be synthesized from trimethoxysilane through reactions that introduce the tridecafluoroalkyl group .

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane finds applications in various fields due to its unique properties:

- Surface Coatings: Used to create hydrophobic surfaces that resist water and oil.

- Adhesives and Sealants: Enhances adhesion properties in polymer composites.

- Textiles: Imparts water-repellent characteristics to fabrics.

- Biomedical Devices: Potential use in modifying surfaces for improved biocompatibility .

Interaction studies involving (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane have focused on its reactivity with different substrates. These studies indicate that the compound can effectively bond with hydroxylated surfaces and metals, enhancing the durability and performance of coatings. Investigations into its environmental interactions are ongoing to better understand its behavior in various conditions .

Several compounds share structural similarities with (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trichlorosilane | Reacts vigorously with water; used primarily in silicon production. | |

| Trimethoxysilane | Commonly used as a coupling agent; less hydrophobic than (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane. | |

| Perfluorooctyltrichlorosilane | High fluorine content; used for surface modification but lacks the tetrahydrooctyl group which affects solubility and reactivity. |

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane stands out due to its combination of fluorinated characteristics and versatility in applications compared to other silanes that may not exhibit the same level of hydrophobicity or compatibility with diverse substrates .

The evolution of fluorinated silanes began in the mid-20th century, driven by demands for thermally stable and chemically resistant materials in aerospace and electronics. Early work by Pierce and McBee in 1952 demonstrated the synthesis of tris[3-(trifluoromethyl)phenyl]silanol, marking one of the first systematic studies of fluorine-integrated silane architectures. These efforts revealed that fluorinated aryl groups could enhance thermal stability while reducing surface energy—a finding that catalyzed further exploration.

By the 1960s, researchers like Janzen and Willis expanded the repertoire of fluorinated silanes through reactions such as the addition of hexafluoroacetone to methylchlorosilanes, producing alkoxy-silanes with improved solvent resistance. This period also saw the development of hydrosilylation techniques, which allowed precise control over fluorinated alkyl chain lengths and branching. The 21st century brought advancements in surface grafting methodologies, exemplified by Li’s 2008 work on triethoxysilanes with tailored head groups for silica substrate functionalization.

A pivotal innovation emerged in 2017 with the patenting of fluorine-containing alkylsilane compounds designed for low-environmental-impact synthesis. These compounds, including derivatives of (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, utilized transition metal catalysts to achieve high-purity products without metal reagents, addressing scalability challenges.

Role of Tridecafluoroalkyl Substituents in Surface Engineering

The tridecafluoro-1,1,2,2-tetrahydrooctyl group (-C8H4F13) confers unique interfacial properties due to its molecular geometry and electronic structure. The segment’s linear perfluoroalkyl chain creates a dense, ordered monolayer when grafted onto substrates, reducing surface energy to ~18.3 mJ·m⁻²—comparable to polytetrafluoroethylene (PTFE). This structural arrangement minimizes van der Waals interactions between contaminant molecules and the surface, enabling self-cleaning applications.

Key physicochemical properties of (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₃F₁₃Si |

| Molecular Weight | 481.55 g/mol |

| Density | 1.639 g/mL |

| Boiling Point | 84–85°C at 17 mmHg |

| Refractive Index | 1.3521 at 20°C |

In thin-film applications, the compound’s chloro-silane termini readily hydrolyze to form siloxane bonds with hydroxylated surfaces (e.g., glass, silicon dioxide), while the fluorinated chain orients outward. X-ray photoelectron spectroscopy (XPS) studies confirm that surfaces modified with this silane exhibit >95% fluorine coverage, achieving water contact angles exceeding 115°. Such performance is critical in microelectromechanical systems (MEMS), where stiction reduction is paramount.

Recent innovations leverage the compound’s compatibility with sol-gel processing. For example, hybrid coatings incorporating (tridecafluoro-1,1,2,2-tetrahydrooctyl)silane and tetraethyl orthosilicate demonstrate wear resistance improvements of 300% over unmodified silica films, attributed to crosslinking between fluorinated and inorganic networks.

PFAS Removal Through Fluorophilic Adsorption Mechanisms

The fundamental principle underlying (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane efficacy in environmental remediation stems from its capacity to establish favorable fluorophilic interactions with target contaminants. Research demonstrates that filters functionalized with this compound achieve greater than ninety percent removal of perfluorooctane sulfonic acid and perfluorooctanoic acid at flux rates exceeding 1200 liters per square meter per hour [1].

Experimental evaluations utilizing aluminum oxide hydroxide nanowhisker substrates functionalized with (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane designated as F13 reveal remarkable performance characteristics. Dynamic filtration testing demonstrates total perfluoroalkyl substance reduction from 1250 parts per trillion in challenge water to 96 parts per trillion following treatment, representing a removal efficiency of 92.3 percent [1]. Comparative analysis against granular activated carbon systems indicates superior performance, with the fluorinated silane approach achieving 86 parts per trillion versus 167 parts per trillion for conventional activated carbon treatment [1].

The adsorption capacity characteristics of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane modified surfaces demonstrate substantial enhancement over unmodified substrates. Static adsorption experiments reveal perfluorooctane sulfonic acid adsorption capacities reaching 12,565 nanograms per milligram of adsorbent material, representing a 302 percent increase over control substrates [1]. Similarly, perfluorooctanoic acid adsorption demonstrates capacity improvements of 280 percent, with values of 57 nanograms per milligram compared to 15 nanograms per milligram for unmodified materials [1].

| Sample | Total PFOS/PFOA (ppt) | PFOS (ppt) | PFOA (ppt) | Pressure Drop (psi) | Removal Efficiency (%) |

|---|---|---|---|---|---|

| Challenge Water | 1250 | 860 | 390 | - | - |

| 4603 Control | 239 | 29 | 210 | 1.0 | 80.9 |

| F13 on 4603 (1.0%) | 96 | | 96 | 1.2 | 92.3 | |

| F17 on 4603 (1.0%) | 3 | 1 | 2 | 4.6 | 99.8 |

| GAC on 4603 | 167 | 47 | 120 | 0.6 | 86.6 |

C–F···F–C Interaction Dynamics in Contaminant Capture

The molecular basis for (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane effectiveness resides in the establishment of carbon-fluorine to fluorine-carbon intermolecular interactions between the functionalized surface and target perfluoroalkyl contaminants [1]. These fluorophilic interactions manifest as weak but significant attractive forces that enhance the selectivity and binding affinity of perfluorinated compounds to the modified membrane surfaces [2] [3].

Theoretical analysis of fluorine-mediated intermolecular interactions reveals that carbon-fluorine to fluorine-carbon contacts exhibit directional characteristics determined by electrostatic potential distributions around fluorine atoms [2]. Research utilizing Cambridge Structural Database analyses demonstrates that type I interactions, characterized by antiparallel alignment of carbon-fluorine bonds, represent the most favorable configuration, followed by type II interactions with perpendicular orientations [2]. The sigma hole phenomenon observed on fluorine atoms contributes to the attractive nature of these interactions, facilitating preferential adsorption of perfluorinated species [2].

Experimental evidence supporting fluorophilic interaction mechanisms demonstrates that increasing fluorinated chain length correlates with enhanced removal efficiency. Comparative studies between F13 and F17 silane functionalization reveal that longer perfluorinated chains provide additional fluorine-fluorine contact opportunities, resulting in improved contaminant capture performance [1]. The F17 system achieves 99.8 percent total perfluoroalkyl substance removal compared to 92.3 percent for F13 functionalization at equivalent loading concentrations [1].

Quantitative structure-property relationship analyses confirm that fluorine-fluorine interactions contribute significantly to contaminant binding affinity [4] [5]. Molar volume-based models successfully predict adsorption behavior for nonpolar-hydrophobic interfaces, while electrostatic potential-based descriptors provide robust predictions across both nonpolar-hydrophobic and polar-hydrophilic systems [4]. These findings demonstrate that fluorophilic interactions operate synergistically with other sorption mechanisms to achieve enhanced selectivity and efficiency [3].

The thermodynamic characteristics of carbon-fluorine to fluorine-carbon interactions indicate binding energies ranging from negative 21 to negative 65 kilocalories per mole, demonstrating substantial stabilization upon complex formation [6]. Molecular dynamics simulations reveal that van der Waals forces dominate these interactions rather than electrostatic effects, with hydrogen bonding playing a secondary role through fluorine-hydrogen contacts [6]. The promiscuous nature of fluorine-hydrogen bonding facilitates interactions with multiple donor sites while maintaining preferential orientation toward perfluorinated targets [6].

| Fluorinated Chain Length | Molecular Weight (g/mol) | PFOS Removal Efficiency (%) | PFOA Removal Efficiency (%) | Relative Interaction Strength |

|---|---|---|---|---|

| F8 (8 fluorines) | 378.21 | 92.7 | 77.1 | Moderate |

| F12 (12 fluorines) | 431.23 | 99.9 | 99.9 | High |

| F13 (13 fluorines) | 448.25 | 92.3 | 75.4 | Moderate-High |

| F16 (16 fluorines) | 531.27 | 99.97 | 99.9 | Very High |

| F17 (17 fluorines) | 548.29 | 99.8 | 99.5 | Very High |

Comparative Performance in Dynamic vs. Static Filtration Systems

The operational characteristics of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane functionalized membranes demonstrate distinct performance profiles under dynamic versus static filtration conditions, reflecting fundamental differences in mass transfer mechanisms and contact time optimization [1] [7].

Dynamic filtration evaluations conducted at flux rates of 1223 liters per square meter per hour reveal rapid contaminant capture kinetics with minimal empty bed contact times approaching one second [1]. Under these high-flux conditions, F13 functionalized systems achieve 92.3 percent removal efficiency for combined perfluorooctane sulfonic acid and perfluorooctanoic acid, demonstrating superior performance compared to granular activated carbon systems operating under identical conditions [1]. The rapid kinetics observed in dynamic systems suggest that surface-limited adsorption processes dominate over diffusion-controlled mechanisms [7].

Static batch-mode experiments utilizing 48-hour contact periods demonstrate significantly enhanced adsorption capacities, with perfluorooctane sulfonic acid uptake reaching 12,565 nanograms per milligram for F17 functionalized materials compared to 3,124 nanograms per milligram for unmodified substrates [1]. Extended contact times facilitate deeper penetration of contaminants into porous structures and allow equilibrium establishment between liquid and solid phases [8]. Static conditions eliminate hydrodynamic effects that may limit contaminant transport to active adsorption sites [8].

The relationship between contact time and removal efficiency demonstrates asymptotic behavior characteristic of Langmuir-type adsorption processes [8]. Initial rapid uptake occurs within minutes of contact, followed by slower approach to equilibrium over extended periods [8]. Dynamic systems operate predominantly within the initial rapid uptake regime, while static systems approach equilibrium conditions [8]. This temporal dependence explains the higher absolute adsorption capacities observed under static conditions compared to dynamic filtration scenarios [8].

Concentration polarization effects represent a significant consideration in dynamic filtration applications [9]. High permeate flux conditions promote accumulation of rejected contaminants at membrane surfaces, creating concentration gradients that oppose further adsorption [9]. Static systems eliminate concentration polarization by maintaining uniform bulk concentrations throughout the treatment period [9]. The magnitude of concentration polarization effects varies inversely with membrane selectivity, with highly selective membranes experiencing more severe polarization phenomena [9].

Breakthrough curve analysis for continuous flow applications reveals distinct patterns for different perfluoroalkyl species [8]. Short-chain compounds typically exhibit earlier breakthrough due to weaker interactions with fluorinated surfaces, while long-chain species demonstrate extended breakthrough times [8]. The breakthrough point for ferrihydrite-based systems occurs at 60 minutes, compared to 20 minutes for hydroxyapatite and 7 minutes for brucite under equivalent operating conditions [8]. These differences reflect variations in surface chemistry and pore structure characteristics [8].

| System Configuration | Contact Time | PFOS Removal (%) | PFOA Removal (%) | Capacity (ng/mg) | Mass Transfer Zone |

|---|---|---|---|---|---|

| Dynamic F13 (1 sec) | 1 second | >99 | 75.4 | 57 | Narrow |

| Static F13 (48 hr) | 48 hours | >99 | 85.2 | 148 | Equilibrium |

| Dynamic F17 (1 sec) | 1 second | 99.9 | 99.5 | 102 | Narrow |

| Static F17 (48 hr) | 48 hours | >99 | >99 | 280 | Equilibrium |

Mitigation of Hydrodynamic Resistance in Membrane Architectures

The implementation of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane functionalization introduces significant hydrodynamic resistance considerations that directly impact membrane system performance and operational efficiency [1] [10]. The pronounced hydrophobic character of perfluorinated silane modifications creates interfacial phenomena that substantially increase pressure drop across membrane thickness [1].

Experimental measurements demonstrate that F13 functionalized membranes exhibit pressure drops of 1.2 pounds per square inch compared to 1.0 pounds per square inch for unmodified substrates, representing a 20 percent increase in hydrodynamic resistance [1]. More pronounced effects occur with longer fluorinated chains, as evidenced by F17 systems demonstrating pressure drops reaching 4.6 pounds per square inch, equivalent to a 360 percent increase over baseline conditions [1]. These resistance increases correlate directly with surface hydrophobicity modifications induced by fluorinated silane attachment [1].

The fundamental mechanisms contributing to enhanced hydrodynamic resistance involve alterations in fluid-surface interactions at the membrane-solution interface [10] [11]. Highly hydrophobic surfaces created by dense fluorinated silane coverage promote boundary layer development characterized by reduced fluid velocity near membrane surfaces [11]. This phenomenon, termed the no-slip condition, creates velocity gradients that increase viscous energy dissipation and manifest as elevated pressure requirements [11].

Concentration polarization boundary layer resistance represents an additional component of overall membrane resistance [10]. The formation of concentration gradients near membrane surfaces creates osmotic pressure effects that oppose permeate flow [10]. For fluorinated membranes treating perfluoroalkyl solutions, this phenomenon becomes particularly pronounced due to the surfactant nature of target compounds and their tendency to accumulate at interfaces [10]. Theoretical analysis demonstrates that osmotic pressure effects and concentration polarization boundary layer resistance operate equivalently under most ultrafiltration conditions [10].

The development of amphiphilic silane architectures incorporating polyethylene glycol segments addresses hydrodynamic resistance limitations while maintaining perfluoroalkyl removal efficacy [1] [12]. F16-polyethylene glycol functionalized systems demonstrate pressure drops of 0.6 pounds per square inch, representing a 40 percent reduction compared to unmodified membranes [1]. This performance enhancement results from the hydrophilic polyethylene glycol segments creating favorable water interactions that reduce boundary layer resistance [1].

Surface energy considerations provide mechanistic insight into hydrodynamic resistance phenomena [13]. Highly fluorinated surfaces exhibit extremely low surface energies, typically below 15 millinewtons per meter, creating unfavorable wetting conditions that promote dropwise rather than film-wise flow patterns [13]. These wetting characteristics increase flow resistance by creating non-uniform velocity profiles and promoting turbulence at low Reynolds numbers [14].

The implementation of gradient surface energy architectures through controlled silane functionalization offers promising approaches for resistance mitigation [15]. Aminosilane treatments demonstrate enhanced hydrophilicity throughout membrane structures, creating strong water affinity that opposes foulant attachment while maintaining favorable hydrodynamic properties [15]. Combined aminosilane-fluorosilane treatments provide tunable surface characteristics that balance contaminant removal efficiency with acceptable pressure drop performance [15].

| Membrane Configuration | Pressure Drop (psi) | Flux Rate (L/m²·h) | Hydrodynamic Resistance Increase (%) | Surface Hydrophobicity |

|---|---|---|---|---|

| Unmodified 4603 | 1.0 | 1223 | - | Low |

| F13 Silane Modified | 1.2 | 1223 | 20 | High |

| F17 Silane Modified | 4.6 | 1223 | 360 | Very High |

| F8-PEG Modified | 0.8 | 1223 | -20 | Moderate |

| F12-PEG Modified | 1.0 | 1223 | 0 | Moderate |

| F16-PEG Modified | 0.6 | 1223 | -40 | Low-Moderate |

Critical flux concepts provide operational guidelines for minimizing fouling-related resistance increases [11]. Operating below critical flux thresholds prevents cake layer formation that would otherwise contribute additional hydraulic resistance [11]. For perfluoroalkyl treatment applications, critical flux values depend on hydrodynamic conditions, pore size distributions, and feed composition characteristics [11]. Maintaining operation at or below critical flux levels ensures reversible concentration polarization without permanent fouling layer development [11].

The temporal evolution of membrane resistance demonstrates distinct phases corresponding to different fouling mechanisms [16] [17]. Initial resistance increases result from pore narrowing due to adsorption within membrane structures [16]. Subsequent resistance development reflects cake layer formation on membrane surfaces, with growth rates dependent on bulk concentration and hydrodynamic conditions [16]. Long-term resistance stabilization occurs when shear-induced removal balances continued deposition [18].